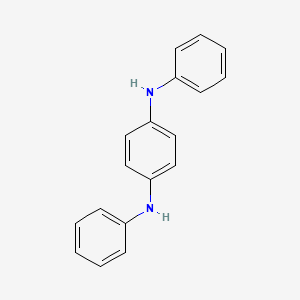

N,N'-Diphenyl-p-phenylenediamine

Katalognummer B1677971

:

74-31-7

Molekulargewicht: 260.3 g/mol

InChI-Schlüssel: UTGQNNCQYDRXCH-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US06603007B1

Procedure details

A mixture of 31.2 g (0.12 mole) of N,N′-diphenyl-N,N′-p-phenylenediamine, 54.5 g (0.25 mole) of m-iodotoluene, 32.6 g (0.34 mole) of t-butoxy sodium, 59.0 mg (0.6 mmole) of copper (I) chloride, 185 mg (0.6 mmole) of 2-(5,6-diphenyl-2-pyridyl)pyridine (A-8) and 87.6 ml of α-pinene was reacted at 125 to 130° C. for 5 hours under a nitrogen gas stream. After completion of the reaction, 66 ml of toluene and 66 ml of water were added to separate the reaction mixture. Toluene was then concentrated under reduced pressure. The residue was crystallized by the addition of 39 ml of ethyl acetate and 253 ml of isopropanol, whereby 47.8 g (yield: 90.5%) of the target compound was obtained as pale yellow crude crystals. The compound was found to have a melting point of 170 to 171° C. and an HPLC content (column: YMC-A-002, UV detector: 310 nm, eluent having a flow rate of 1.1 ml/min) was 99.5%.

Name

copper (I) chloride

Quantity

59 mg

Type

catalyst

Reaction Step One

Name

2-(5,6-diphenyl-2-pyridyl)pyridine

Quantity

185 mg

Type

catalyst

Reaction Step One

Name

Yield

90.5%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I[C:22]1[CH:23]=[C:24]([CH3:28])[CH:25]=[CH:26][CH:27]=1.C(O[Na])(C)(C)C.[CH3:35][C:36]1[CH:41]2C(C)(C)[CH:39]([CH2:40]2)[CH2:38][CH:37]=1>[Cu]Cl.C1(C2C=CC(C3C=CC=CN=3)=NC=2C2C=CC=CC=2)C=CC=CC=1.O.C1(C)C=CC=CC=1>[C:15]1([N:14]([C:38]2[CH:39]=[CH:40][CH:41]=[C:36]([CH3:35])[CH:37]=2)[C:11]2[CH:12]=[CH:13][C:8]([N:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[C:22]3[CH:27]=[CH:26][CH:25]=[C:24]([CH3:28])[CH:23]=3)=[CH:9][CH:10]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

31.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)NC1=CC=C(C=C1)NC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

54.5 g

|

|

Type

|

reactant

|

|

Smiles

|

IC=1C=C(C=CC1)C

|

|

Name

|

|

|

Quantity

|

32.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)O[Na]

|

|

Name

|

|

|

Quantity

|

87.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CCC2CC1C2(C)C

|

|

Name

|

copper (I) chloride

|

|

Quantity

|

59 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]Cl

|

|

Name

|

2-(5,6-diphenyl-2-pyridyl)pyridine

|

|

Quantity

|

185 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C1(=CC=CC=C1)C=1C=CC(=NC1C1=CC=CC=C1)C1=NC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reacted at 125 to 130° C. for 5 hours under a nitrogen gas stream

|

|

Duration

|

5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate the reaction mixture

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Toluene was then concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was crystallized by the addition of 39 ml of ethyl acetate and 253 ml of isopropanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)N(C1=CC=C(C=C1)N(C1=CC(=CC=C1)C)C1=CC=CC=C1)C1=CC(=CC=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 47.8 g | |

| YIELD: PERCENTYIELD | 90.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |